molecular formula C8H17NO B2673556 4-(Oxolan-2-yl)butan-2-amine CAS No. 5059-26-7

4-(Oxolan-2-yl)butan-2-amine

Cat. No.: B2673556
CAS No.: 5059-26-7
M. Wt: 143.23
InChI Key: IKLKXPGCAFBANO-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butan-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)butan-2-amine typically involves the reaction of oxolane derivatives with butan-2-amine under controlled conditions. One common method is the reductive amination of 4-oxobutan-2-amine with oxolane in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and high-pressure reactors can facilitate the large-scale synthesis of this compound. Additionally, purification techniques such as distillation and crystallization are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxolan-2-yl)butan-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to receptor sites and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxolan-2-yl)butan-2-amine is unique due to its specific combination of an oxolane ring and a butan-2-amine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of specialized compounds and the study of biochemical interactions .

Properties

IUPAC Name

4-(oxolan-2-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9)4-5-8-3-2-6-10-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLKXPGCAFBANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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